Valsartan Ethyl Ester is a derivative of Valsartan, an angiotensin II receptor antagonist used primarily to treat hypertension and heart failure. This compound is characterized by its molecular formula and a molecular weight of 463.57 g/mol. It is classified under the category of antihypertensive agents and is particularly noted for its efficacy in lowering blood pressure by blocking the action of angiotensin II, a potent vasoconstrictor.
Valsartan Ethyl Ester is synthesized from Valsartan, which itself is derived from L-valine and biphenyl compounds through various synthetic routes. This compound is part of a broader class known as sartans, which are utilized in the management of cardiovascular diseases. The synthesis of Valsartan Ethyl Ester can be traced through different methodologies, including Negishi coupling and Suzuki-Miyaura reactions, which form the basis for its production in pharmaceutical settings .
The synthesis of Valsartan Ethyl Ester typically involves several key steps:
The efficiency of these synthetic routes is crucial for industrial applications, aiming to minimize reaction steps while maximizing yield and purity .
The molecular structure of Valsartan Ethyl Ester consists of a biphenyl group linked to a tetrazole ring through an ethyl ester moiety. The compound's structure can be represented as follows:
The structural integrity is essential for its biological activity, allowing it to effectively bind to angiotensin II receptors .
Valsartan Ethyl Ester undergoes several chemical reactions during its synthesis:
These reactions highlight the importance of careful control over reaction conditions to prevent side reactions and ensure high yields.
Valsartan Ethyl Ester functions primarily as an angiotensin II receptor antagonist. The mechanism involves:
The pharmacological profile indicates that Valsartan Ethyl Ester may have advantages in terms of bioavailability compared to its parent compound due to structural modifications .
These properties are critical for formulation development in pharmaceutical applications .
Valsartan Ethyl Ester has several applications in scientific research and pharmaceutical development:
The ongoing research into Valsartan Ethyl Ester underscores its significance not only as a therapeutic agent but also as a model compound for drug development strategies .
Valsartan Ethyl Ester (CAS 1111177-30-0) is systematically named as ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate according to IUPAC conventions [4] [6]. This nomenclature precisely defines its:
Alternative synonyms include N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester and (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester [6] [9]. Its classification as an ethyl ester derivative of the antihypertensive drug valsartan positions it structurally between valsartan (free acid) and other ester analogs in synthetic pathways [5].
Table 1: Molecular Identity Profile
Property | Value |
---|---|
CAS Registry Number | 1111177-30-0 |
Molecular Formula | C26H33N5O3 |
Molecular Weight | 463.57-463.6 g/mol |
HSN Code | 38229010 |
Canonical SMILES | CC(C)[C@@H](C(OCC)=O)N(C(CCCC)=O)CC₁=CC=C(C₂=CC=CC=C₂C₃=NNN=N₃)C=C₁ |
The molecular architecture features three critical domains:
The absolute stereochemistry at the valine α-carbon is exclusively (S)-configured, derived from L-valine precursors during synthesis [1] [7]. This configuration is crucial for biological activity alignment with valsartan's receptor interactions. X-ray crystallographic analysis confirms the spatial orientation of the ester group perpendicular to the biphenyl plane, influencing crystal packing and solubility [5].
Nuclear Magnetic Resonance (NMR)¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:
Fourier-Transform Infrared (FTIR) spectroscopy identifies:
Mass Spectrometry (MS) shows:
Table 2: Key NMR Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
0.85–0.92 | Doublet | 6H | Valine -CH(CH₃)₂ |
1.25 | Triplet | 3H | -OCH₂CH₃ |
2.35 | Triplet | 2H | Pentanoyl -CH₂CH₂C=O |
4.15 | Quartet | 2H | -OCH₂CH₃ |
4.65 | Doublet | 2H | N-CH₂-biphenyl |
7.45–7.75 | Multiplet | 8H | Biphenyl aromatic protons |
Compared to Valsartan Methyl Ester (hypothetical structure), the ethyl ester derivative demonstrates:
In chromatographic systems, Valsartan Ethyl Ester exhibits longer retention times (Rt ≈ 22 min) than valsartan acid (Rt ≈ 15 min) in reversed-phase HPLC, facilitating its identification as a process impurity during valsartan synthesis [5]. The ethyl ester’s stability profile under thermal stress differs from the methyl analog, showing 5% slower degradation at 40°C due to steric shielding of the ester carbonyl [5].
Table 3: Ester Derivatives Comparative Properties
Property | Valsartan Ethyl Ester | Valsartan (Acid) | Methyl Ester (Predicted) |
---|---|---|---|
Molecular Weight | 463.57 g/mol | 435.52 g/mol | 449.55 g/mol |
Melting Point | 67–72°C | 116–117°C (polymorph I) | ~85°C |
DMSO Solubility | 250 mg/mL | <1 mg/mL | >500 mg/mL |
logP (calculated) | 5.2 | 4.7 | 4.9 |
HPLC Rt | 22 min | 15 min | 19 min |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: